1-isothiocyanato-PEG4-Alcohol
Overview
Description
1-isothiocyanato-PEG4-Alcohol is a PEG Linker . PEG Linkers may be useful in the development of antibody drug conjugates .
Synthesis Analysis
1-Isothiocyanato-PEG4-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of 1-isothiocyanato-PEG4-Alcohol is C9H17NO4S . It has a molecular weight of 235.30 g/mol . The compound contains a total of 31 bond(s), including 14 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 1 isothiocyanate(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 3 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-isothiocyanato-PEG4-Alcohol include a molecular weight of 235.30 g/mol , a topological polar surface area of 92.4 Ų , and a heavy atom count of 15 .Scientific Research Applications
Bioconjugation and Drug Delivery
1-Isothiocyanato-PEG4-Alcohol, as a derivative of Poly(ethylene glycol) (PEG), plays a significant role in bioconjugation and nanomedicine. The process of attaching PEG to various biological molecules such as proteins, peptides, oligonucleotides, and nanoparticles is known as PEGylation. This method has been instrumental in enhancing drug efficacy by prolonging the circulation time of these molecules in the bloodstream. However, it's crucial to note that the widespread use of PEGylated drugs has led to the development of anti-PEG antibodies in some patients, which can result in reduced drug efficacy and potential side effects (Thai Thanh Hoang Thi et al., 2020).
Green Chemistry and Reaction Media
PEG and its solutions, including 1-Isothiocyanato-PEG4-Alcohol, are recognized for their role in green chemistry. They are used as environmentally friendly reaction media in aqueous biphasic reactive extraction (ABRE). This innovative approach combines the solvent properties of PEG with phase-transfer characteristics, offering an efficient system for chemical reaction engineering. The unique solvent properties and metal cation coordination ability of PEG solutions make them suitable for use in catalytic chemistry and enzymatic catalysis (Ji Chen et al., 2005).
Tissue Engineering and Biomedical Applications
In the field of tissue engineering, 1-Isothiocyanato-PEG4-Alcohol's parent compound, PEG, particularly when functionalized with graphene oxide (PEG-GO), has shown tremendous potential. PEG-GO enhances solubility, stability, and biocompatibility, making it an excellent candidate for drug delivery and supporting the attachment, proliferation, and differentiation of stem cells. Moreover, the antibacterial efficacy of PEG-GO can help minimize implant-associated infections, paving the way for its use in engineering various tissues (Santanu Ghosh et al., 2020).
Antimicrobial Properties
Isothiocyanates, the functional group in 1-Isothiocyanato-PEG4-Alcohol, have been extensively studied for their antimicrobial properties against human pathogens. These compounds, derived from enzymatic hydrolysis of glucosinolates, show potential in replacing or supporting common antibiotics, especially against bacteria with resistant phenotypes. However, the effectiveness and potential of isothiocyanates in clinical applications require further research and standardization (Letizia Romeo et al., 2018).
properties
IUPAC Name |
2-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c11-2-4-13-6-8-14-7-5-12-3-1-10-9-15/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBITNPIULLZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238657 | |
Record name | 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isothiocyanato-PEG4-Alcohol | |
CAS RN |
1835759-69-7 | |
Record name | 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.